Clavarinone
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Overview
Description
Clavaric acid is a triterpenoid compound produced by the basidiomycete fungus Hypholoma sublateritium. It is known for its potent antitumor properties, particularly as an inhibitor of the human Ras-farnesyl transferase enzyme . This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are involved in cell division and proliferation. Inhibiting this enzyme can prevent the uncontrolled cell growth characteristic of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of clavaric acid in Hypholoma sublateritium involves the enzyme squalene epoxidase, which converts squalene to oxidosqualene. This is followed by the action of oxidosqualene cyclase, which catalyzes the formation of clavaric acid . The process requires cofactors such as FAD, NADPH, and P450 .
Industrial Production Methods: Industrial production of clavaric acid can be achieved through fermentation processes using genetically modified strains of Hypholoma sublateritium. Overexpression of the squalene epoxidase gene has been shown to significantly increase the yield of clavaric acid .
Chemical Reactions Analysis
Types of Reactions: Clavaric acid undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form different derivatives, which may have distinct biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving clavaric acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the triterpenoid structure .
Major Products: The major products formed from the reactions of clavaric acid include various oxidized and reduced derivatives, which can be further studied for their potential biological activities .
Scientific Research Applications
Clavaric acid has a wide range of scientific research applications:
Mechanism of Action
Clavaric acid exerts its effects by inhibiting the Ras-farnesyl transferase enzyme, which is essential for the post-translational modification of Ras proteins . By preventing the farnesylation of Ras proteins, clavaric acid disrupts their localization to the plasma membrane, thereby inhibiting their ability to promote cell division and proliferation . This mechanism is particularly effective in targeting tumor cells, which rely on Ras signaling for uncontrolled growth .
Comparison with Similar Compounds
Fasciculic Acid: Another triterpenoid produced by Naematoloma fasciculare, known for its calmodulin inhibitory activity.
Clavulanic Acid: Although structurally different, clavulanic acid shares the antitumor properties of clavaric acid and is produced by a similar fungal species.
Uniqueness: Clavaric acid is unique due to its specific inhibition of Ras-farnesyl transferase, a key enzyme in the Ras signaling pathway . This specificity makes it a promising candidate for targeted cancer therapies, distinguishing it from other triterpenoids with broader biological activities .
Properties
Molecular Formula |
C30H50O4 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-2-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-24,31-32,34H,9-17H2,1-8H3/t18-,19-,22-,23+,24?,28-,29-,30+/m1/s1 |
InChI Key |
TZXHHXSEUPQHDR-ITLZUSRVSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)O)C)C)C |
Origin of Product |
United States |
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